Diammoniumcerium(IV)-trisulfat

Übersicht

Beschreibung

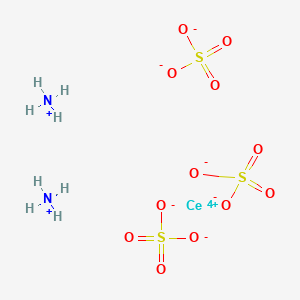

Diammonium cerium(4+) trisulphate is a chemical compound with the molecular formula CeH8N2O12S3This compound is notable for its applications in various scientific fields, including catalysis, fuel cells, and energy storage.

Wissenschaftliche Forschungsanwendungen

Diammonium cerium(4+) trisulphate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various organic and inorganic synthesis reactions.

Biology: It is employed in biochemical assays to study oxidative stress and redox reactions in biological systems.

Industry: It is used in catalysis, particularly in the production of fine chemicals and pharmaceuticals. .

Wirkmechanismus

- Cerium(IV) ions (Ce⁴⁺) are known for their ability to transfer electrons, making them effective catalysts and oxidants .

- This electron transfer results in changes in the chemical structure of the reactants, facilitating various reactions .

- The reaction proceeds through intermediate complexes, including CeOHOₓ (n = 1, 2), which influence the overall reaction yield .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diammonium cerium(4+) trisulphate can be synthesized through the reaction of cerium(IV) oxide with sulfuric acid and ammonium sulfate. The reaction typically involves dissolving cerium(IV) oxide in concentrated sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the reaction, resulting in the formation of diammonium cerium(4+) trisulphate.

Industrial Production Methods: In industrial settings, the production of diammonium cerium(4+) trisulphate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Types of Reactions: Diammonium cerium(4+) trisulphate undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, capable of oxidizing organic and inorganic compounds.

Reduction: Under certain conditions, it can be reduced to cerium(III) compounds.

Substitution: It can participate in substitution reactions where its sulfate groups are replaced by other anions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are used, often in an aqueous medium.

Substitution Reactions: These reactions may involve reagents like sodium chloride or potassium nitrate, usually in aqueous solutions.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Diammonium cerium(4+) trisulphate can be compared with other cerium-based compounds, such as:

Cerium(IV) oxide: Used as a catalyst and in fuel cells, but lacks the solubility and specific reactivity of diammonium cerium(4+) trisulphate.

Cerium(III) sulfate: A reduced form of cerium, used in different redox reactions but with different reactivity and applications.

Ammonium cerium(IV) nitrate: Another cerium(IV) compound used as an oxidizing agent, but with different solubility and reactivity properties.

The uniqueness of diammonium cerium(4+) trisulphate lies in its specific redox properties, solubility in water, and its ability to participate in a wide range of chemical reactions .

Biologische Aktivität

Diammonium cerium(IV) trisulphate, often referred to as ceric ammonium sulphate (CAS), is a cerium-based compound that has garnered attention for its biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of Diammonium Cerium(IV) Trisulphate

Diammonium cerium(IV) trisulphate is a water-soluble cerium salt with the chemical formula . It is known for its strong oxidizing properties, which are primarily attributed to the cerium ion in its +4 oxidation state. The compound is utilized in various chemical reactions, especially in organic synthesis and catalysis.

Mechanisms of Biological Activity

The biological activity of diammonium cerium(IV) trisulphate can be attributed to several mechanisms:

- Oxidative Stress Induction : The cerium(IV) ion acts as a potent oxidant, capable of generating reactive oxygen species (ROS). This property can lead to oxidative stress in biological systems, which may result in cytotoxic effects on cancer cells.

- Interaction with Biomolecules : Cerium ions can interact with various biomolecules, including proteins and nucleic acids, potentially altering their structure and function. This interaction can lead to modifications that either promote or inhibit cellular processes.

Case Studies and Research Findings

-

Cytotoxic Effects on Cancer Cells :

A study investigated the cytotoxicity of cerium(IV) complexes against various cancer cell lines. The results indicated that certain cerium(IV) complexes exhibited significant cytotoxic activity comparable to established chemotherapeutic agents like cisplatin. Specifically, complexes formed with 8-hydroxyquinolone derivatives showed effectiveness against human ovarian (SK-OV-3), liver (BEL-744), and lung (NCl-H460) cancer cells . -

Antibacterial Activity :

Research has shown that cerium(IV) compounds possess antibacterial properties. In vitro studies demonstrated that these compounds could inhibit the growth of Gram-positive bacteria. The mechanism is believed to involve oxidative damage to bacterial cell membranes and DNA . -

Protein Modification :

An innovative approach using diammonium cerium(IV) trisulphate as an oxidant for protein modification was developed. This method allows for selective coupling of electron-rich amino acids such as tyrosine and tryptophan residues in proteins, enhancing their functionality for therapeutic applications .

Data Table: Biological Activities of Diammonium Cerium(IV) Trisulphate

Applications in Medicine

The potential applications of diammonium cerium(IV) trisulphate in medicine are vast:

- Cancer Therapy : Given its cytotoxic properties against cancer cells, it could be explored as a chemotherapeutic agent or adjuvant therapy.

- Antibacterial Treatments : Its antibacterial properties suggest potential use in developing new antibiotics or disinfectants.

- Bioconjugation Techniques : The ability to modify proteins selectively opens avenues for creating targeted drug delivery systems or diagnostic tools.

Eigenschaften

IUPAC Name |

diazanium;cerium(4+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H3N.3H2O4S/c;;;3*1-5(2,3)4/h;2*1H3;3*(H2,1,2,3,4)/q+4;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLMNKLLGMDMKO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8N2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14638-69-8 ((ammonium)2Ce(SO4)3), 7637-03-8 (Parent) | |

| Record name | Ceric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890635 | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7637-03-8, 14638-69-8 | |

| Record name | Ceric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammonium cerium tetrakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.